molecular formula C22H18N4O4 B10896483 6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-3-(4-methylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10896483
M. Wt: 402.4 g/mol
InChI Key: RDHCCYLMCJMORD-ATVHPVEESA-N
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Description

6-HYDROXY-5-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with a unique structure that combines elements of pyrazole and pyrimidinedione

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-HYDROXY-5-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediate, followed by its condensation with a suitable aldehyde to form the pyrazolylidene derivative. This intermediate is then reacted with a substituted pyrimidinedione under controlled conditions to yield the final product. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

6-HYDROXY-5-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-HYDROXY-5-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-HYDROXY-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE: Similar structure but lacks the pyrazole moiety.

    3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN: Contains the pyrazole moiety but lacks the pyrimidinedione structure.

Uniqueness

6-HYDROXY-5-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]-3-(4-METHYLPHENYL)-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its combination of pyrazole and pyrimidinedione structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N4O4

Molecular Weight

402.4 g/mol

IUPAC Name

6-hydroxy-5-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-1-(4-methylphenyl)pyrimidine-2,4-dione

InChI

InChI=1S/C22H18N4O4/c1-13-8-10-15(11-9-13)25-20(28)18(19(27)23-22(25)30)12-17-14(2)24-26(21(17)29)16-6-4-3-5-7-16/h3-12,28H,1-2H3,(H,23,27,30)/b17-12-

InChI Key

RDHCCYLMCJMORD-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=O)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)O

Origin of Product

United States

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